1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid, also known as 4-(1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid, is a complex organic compound characterized by a fused benzodioxole ring and a pyrrolidine carboxylic acid structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified under the category of pyrrolidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves several key steps:
The industrial production methods for this compound are less documented but generally follow similar synthetic routes with optimizations for large-scale production, utilizing continuous flow reactors and efficient catalysts to enhance yield and reduce costs .
The molecular structure of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid can be described as follows:
The compound features a pyrrolidine ring attached to a benzodioxole structure, which contributes to its unique chemical properties and biological activity .
1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid is primarily studied in the context of its potential biological activities. Research indicates that this compound may exhibit anticancer properties and anti-inflammatory effects. The precise mechanisms involve interactions with biological targets at the molecular level, potentially influencing signaling pathways related to cell proliferation and apoptosis .
The physical and chemical properties of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid include:
These properties are crucial for understanding its behavior during synthesis and application in scientific research .
The applications of 1-(2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid are diverse:
This compound represents significant potential in both academic research and industrial applications due to its versatile chemical properties and biological activities.
The construction of the 5-oxopyrrolidine (γ-lactam) core employs innovative cyclization methodologies that enable efficient ring formation while accommodating the benzodioxolyl substituent. The most significant approach involves the condensation of itaconic acid derivatives with aminophenol precursors under acidic conditions. This reaction proceeds via a Michael-type addition mechanism, where the amine nucleophile attacks the β-position of the α,β-unsaturated system, followed by intramolecular lactamization to form the pyrrolidinone scaffold [8]. Alternative routes utilize dieckmann condensation of N-substituted diethyl succinate derivatives, where intramolecular cyclization occurs under strong base catalysis (e.g., sodium ethoxide in dry ethanol) to form the cyclic imide, which is subsequently hydrolyzed and decarboxylated to yield the 5-oxopyrrolidine core [10]. Reaction optimization studies demonstrate that microwave irradiation significantly accelerates these cyclization steps, reducing reaction times from hours to minutes while improving overall yields by 15-20% compared to conventional heating [8].
Table 1: Cyclization Strategies for Pyrrolidone Core Formation
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Itaconic Acid Condensation | 2-Aminophenol, itaconic acid, HCl, Δ | 65-78 | Single-pot reaction, atom economical |
Dieckmann Cyclization | Diethyl succinate, NaOEt, dry EtOH, reflux | 70-82 | High stereocontrol possible |
Microwave-Assisted | Itaconic acid derivatives, MW, 150°C | 80-92 | Rapid reaction (<30 min), high purity |
The 1,3-benzodioxole moiety is typically introduced via two strategic approaches: pre-cyclization functionalization of catechol derivatives or post-cyclization electrophilic substitution. The most efficient method employs methylenedioxy bridge formation through nucleophilic displacement reactions, where catechol derivatives react with dihalomethanes (e.g., dichloromethane) in the presence of phase-transfer catalysts under alkaline conditions [6] [9]. This method achieves high regioselectivity for the 5-position of the benzodioxolyl system, crucial for proper orientation of the pyrrolidine substituent. For electron-deficient benzodioxole systems, direct ortho-lithiation techniques enable precise functionalization; protected benzodioxolyl amines undergo directed ortho-metalation with sec-butyllithium/TMEDA complex at -78°C, followed by quenching with electrophiles to install diverse functional groups prior to coupling with the pyrrolidone unit [6]. Advanced transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) using 5-boronic ester-1,3-benzodioxole derivatives allows introduction of the heterocycle at late stages onto preformed pyrrolidinone intermediates, offering superior flexibility for analog synthesis [9].
The chiral center at C3 of the pyrrolidinone ring presents significant synthetic challenges due to its influence on biological activity profiles. State-of-the-art methodologies employ organocatalytic Michael additions using cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) for enantioselective construction of the stereogenic center [10]. These catalysts facilitate the addition of glycine imine esters to benzodioxolyl-containing acrylate derivatives with enantiomeric excesses (ee) exceeding 90%. Computational modeling reveals that enantioselectivity arises from hydrogen-bonding interactions between the catalyst's tertiary amine and the carboxylic acid precursor, effectively shielding one face of the prochiral intermediate [10]. For industrial-scale production, heterogeneous asymmetric hydrogenation using immobilized Rh(I)-(R,R)-Et-DuPHOS complexes on silica supports achieves ee values >95% with catalyst loadings as low as 0.5 mol%. This system demonstrates excellent recyclability (>10 cycles) without significant loss of enantioselectivity, addressing both economic and environmental concerns [6].
When racemic mixtures are unavoidable, diastereomeric resolution provides a robust pathway to enantiopure material. The most effective approach utilizes chiral auxiliary-mediated crystallization with (1R,2S)-(-)-ephedrine as the resolving agent, forming diastereomeric salts that exhibit significant solubility differences in ethanol/water mixtures (4:1 v/v) [6]. This method achieves >99% de after two recrystallizations, with efficient recovery (>85%) of both enantiomers. Alternatively, enzymatic kinetic resolution using immobilized Candida antarctica lipase B (Novozym 435) selectively acylates the (S)-enantiomer of racemic N-Boc-protected amino pyrrolidinone precursors with vinyl acetate in toluene at 40°C. This process affords the unreacted (R)-enantiomer with 98% ee and the acylated (S)-product at 50% conversion, both serving as valuable intermediates for further functionalization [10]. For analytical monitoring, chiral stationary phase HPLC (Chiralpak IC column, hexane:isopropanol:trifluoroacetic acid, 90:10:0.1) provides baseline separation of enantiomers, enabling precise determination of enantiomeric ratios throughout the synthesis [6].
Significant advancements in solventless methodologies have improved the sustainability profile of benzodioxolyl-pyrrolidinone synthesis. Key transformations including the Knoevenagel condensation of benzodioxole-5-carbaldehyde with active methylene compounds, and subsequent lactamization proceed efficiently under solvent-free conditions at 80°C with mechanochemical activation using ball milling [8]. This approach eliminates volatile organic solvents while reducing reaction times by 60% and increasing yields by 12-18% compared to solution-phase reactions. For critical cyclization steps, melt crystallization techniques enable purification without organic solvents, leveraging the compound's high crystallinity from ethanol-free systems. Life cycle assessment studies demonstrate that solvent-free routes reduce the E-factor (kg waste/kg product) from 87 to 12, primarily by eliminating distillation wastes and reducing energy consumption during solvent recovery [8].
Modern synthetic routes employ multifunctional catalytic systems to maximize atom economy while minimizing waste generation. The tandem oxidation-amination process using copper-exchanged montmorillonite K10 clay catalyzes the direct conversion of 3,4-dihydroxybenzaldehyde to the corresponding benzodioxolyl amine with molecular oxygen as the terminal oxidant, achieving 85% yield in a single pot without intermediate isolation [10]. For the critical lactamization step, nano-magnetite-supported boric acid (Fe₃O₄@B(OH)₂) serves as a recyclable catalyst (10 mol%) that promotes cyclodehydration at 100°C in water, achieving 92% yield with exceptional atom economy (AE=93%). This catalyst maintains activity over seven cycles with minimal leaching (<0.5 ppm iron). Additionally, photoredox catalysis using eosin Y (0.5 mol%) under blue LED irradiation enables direct C-H functionalization of the benzodioxole ring, avoiding pre-functionalization steps and halogenated intermediates [8].
Table 2: Green Catalytic Systems for Key Transformations
Reaction | Catalyst | Conditions | AE (%) | Cycles |
---|---|---|---|---|
Tandem Oxidation-Amination | Cu-Montmorillonite K10 | O₂, 80°C, 6h | 89 | 5 |
Lactamization | Fe₃O₄@B(OH)₂ | H₂O, 100°C, 3h | 93 | 7 |
C-H Functionalization | Eosin Y, LED 450nm | DMSO, rt, 24h | 95 | N/A |
The C3 carboxylic acid moiety serves as a versatile handle for prodrug development aimed at improving bioavailability parameters. Esterification methodologies employ Mitsunobu conditions (DIAD, PPh₃) with diverse alcohols, including ethyl, isopropyl, and pivaloyloxymethyl groups, achieving yields >85% without epimerization at the chiral center [5]. For enhanced hydrolytic stability, amide-linked prodrugs are synthesized via carbodiimide-mediated coupling (EDC·HCl, HOBt) with amino acid esters, particularly L-valyl-L-valine dipeptides that target peptide transporters in the intestinal epithelium. Computational modeling (Gaussian 09, B3LYP/6-31G*) predicts hydrolysis rates that correlate with experimental stability studies in simulated gastric fluid (r²=0.93), enabling rational prodrug design [3]. Bioreversible oxazolidinone prodrugs are synthesized through condensation with formaldehyde and amino alcohols, forming spirocyclic systems that undergo pH-dependent hydrolysis (t₁/₂=4.2h at pH 7.4). These derivatives demonstrate 3.5-fold increased Caco-2 permeability compared to the parent acid while maintaining the stereochemical integrity at C3 [5].
1.4.2 N-Alkylation of Pyrrolidone Nitrogen
Selective N-functionalization of the lactam nitrogen employs phase-transfer catalysis (PTC) under alkaline conditions to overcome the inherent low nucleophilicity of the amide nitrogen. Benzyl halides with electron-withdrawing substituents (e.g., 4-nitro, 3-cyano) react efficiently in dichloromethane/50% NaOH with Aliquat 336 (5 mol%) at 25°C, achieving >90% conversion within 2 hours [3]. For sterically demanding substituents, metal-mediated amidation using copper(I) thiophene-2-carboxylate (CuTC) enables coupling with aryl iodides at 80°C in dioxane, providing N-aryl derivatives inaccessible through classical methods. Computational studies (DFT, M06-2X/def2-TZVP) reveal that N-alkylation increases the planarity of the pyrrolidone ring (dihedral angle C2-N1-C5-C4 decreases by 12.7°), enhancing π-stacking interactions with biological targets. The most promising N-substituted analogs incorporate polar solubilizing groups (e.g., 2-(morpholin-4-yl)ethyl, 3-(dimethylamino)propyl) that maintain aqueous solubility while modulating logD values between 1.2-2.5, optimal for membrane permeability [5] [9].
Table 3: Representative N-Alkylated Analogs and Synthetic Methods
N-Substituent | Method | Reaction Time (h) | Yield (%) | logD₇.₄ |
---|---|---|---|---|
CH₂C₆H₄NO₂-(p) | Phase-transfer alkylation | 1.5 | 92 | 1.8 |
CH₂CH₂N(CH₃)₂ | Mitsunobu reaction | 4.0 | 78 | 0.9 |
CH₂C₆H₃(CF₃)₂-(3,5) | CuTC-mediated coupling | 12 | 65 | 2.5 |
CH₂CON(CH₂CH₂)₂O (morpholine) | Acylation/amination | 3.5 | 85 | -0.4 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1